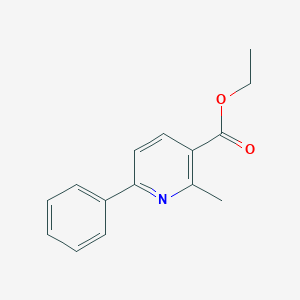

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

Beschreibung

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate (CAS: 1702-14-3) is a pyridine derivative with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . It is synthesized via the Bohlmann-Rahtz cyclodehydration of aminodienones, yielding a pale yellow solid with a melting point of 44–45°C and a high reaction efficiency of 98% . The compound features a pyridine core substituted with a phenyl group at position 6, a methyl group at position 2, and an ethyl ester at position 2. It is widely used as a pharmaceutical intermediate and building block in organic synthesis .

Eigenschaften

IUPAC Name |

ethyl 2-methyl-6-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-3-18-15(17)13-9-10-14(16-11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYVLAQGPZYJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408232 | |

| Record name | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702-14-3 | |

| Record name | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The Fischer esterification method involves the acid-catalyzed reaction between 2-methyl-6-phenylpyridine-3-carboxylic acid and ethanol. Sulfuric acid (H₂SO₄) is typically employed as the catalyst, facilitating protonation of the carboxylic acid’s carbonyl group to enhance electrophilicity. Nucleophilic attack by ethanol forms a tetrahedral intermediate, which subsequently loses water to yield the ester product.

Standard Conditions :

-

Molar Ratio : Carboxylic acid : ethanol = 1 : 5–10 (excess ethanol drives equilibrium toward ester formation).

-

Catalyst : 1–2% v/v H₂SO₄.

-

Temperature : Reflux (78–80°C).

-

Duration : 6–12 hours.

Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is extracted using ethyl acetate. Purification via vacuum distillation or column chromatography typically achieves 85–90% purity , with final recrystallization in ethanol yielding >95% pure product.

Industrial-Scale Modifications

Continuous flow reactors (CFRs) are increasingly adopted for large-scale production. Key advantages include:

-

Enhanced Heat Transfer : Mitigates hotspots during exothermic esterification.

-

Reduced Reaction Time : 2–4 hours at 100–120°C under pressure.

-

Yield Optimization : Automated pH adjustment and in-line distillation improve efficiency, achieving 90–92% yield at pilot scales.

Bohlmann-Rahtz Cyclodehydration of Aminodienones

Reaction Pathway and Intermediate Synthesis

The Bohlmann-Rahtz method constructs the pyridine ring de novo via a two-step process:

-

Michael Addition : Enamines (e.g., ethyl β-aminocrotonate) react with ethynyl ketones (e.g., 1-phenylprop-2-yn-1-one) to form aminodienone intermediates.

-

Cyclodehydration : Aminodienones undergo acid- or iodine-mediated cyclization to yield substituted pyridines.

Key Steps :

Microwave-Assisted Optimization

Recent adaptations employ microwave irradiation to accelerate cyclodehydration:

-

Conditions : 150–200°C, 10–20 minutes.

-

Advantages :

Comparative Analysis of Synthesis Methods

| Parameter | Fischer Esterification | Bohlmann-Rahtz |

|---|---|---|

| Starting Material Complexity | High (preformed acid) | Moderate (enamines/alkynones) |

| Reaction Steps | 1 | 2 |

| Typical Yield | 85–92% | 70–85% |

| Scalability | Excellent (CFR compatible) | Moderate |

| Byproduct Formation | Minimal | Moderate (iodinated waste) |

Key Findings :

-

Fischer esterification is preferable for large-scale production due to streamlined workflows and higher yields.

-

Bohlmann-Rahtz offers superior flexibility for structural diversification, making it ideal for research-scale synthesis of analogs.

Industrial Production Techniques

Continuous Flow Reactor Design

Modern CFR systems integrate:

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Formation of 2-methyl-6-phenylpyridine-3-carboxylic acid.

Reduction: Formation of 2-methyl-6-phenylpyridine-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 2-methyl-6-phenylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring and the ester group can influence its binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitution Patterns

The structural analogs of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate differ in substituent groups, ring systems, and electronic properties. Key examples include:

Key Observations :

Physical and Spectral Properties

- Melting Points : The target compound’s melting point (44–45°C) is lower than typical pyridine derivatives with electron-withdrawing groups, which often exhibit higher melting points due to stronger intermolecular forces .

- Mass Spectrometry: The target compound has a molecular ion peak at m/z 242.1176 (MH⁺), while analogs like the compound in show m/z 328.2 (M+1) .

Biologische Aktivität

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate (EMPC) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₁₅H₁₅NO₂

- Molecular Weight : 241.29 g/mol

- Structure : EMPC features a pyridine ring with ethyl, methyl, and phenyl substituents, contributing to its reactivity and biological activity.

Biological Activities

Research indicates that EMPC exhibits various biological activities, making it a candidate for further pharmacological studies. Notably, it has been investigated for:

While comprehensive studies on the mechanism of action of EMPC are scarce, it is hypothesized that the compound may influence biological processes through:

- Hydrogen Bonding : The carboxylate group can form hydrogen bonds with various biological macromolecules, potentially modulating their functions.

- π-π Interactions : The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues in proteins, which could affect their activity and stability.

Anticancer Activity

A study focusing on pyridine derivatives indicated that certain structural modifications enhance anticancer properties. For example, derivatives similar to EMPC showed improved cytotoxicity in hypopharyngeal tumor models compared to existing treatments . The presence of the phenyl group at position six and the methyl group at position two on the pyridine ring appears to be crucial for this enhanced activity.

Receptor Binding Studies

Research on related compounds has provided insights into their binding affinities at various receptors. For instance, a derivative of EMPC demonstrated a Ki value of 20 nM at human A3 receptors, indicating strong receptor affinity . This suggests that EMPC could potentially act as a selective ligand for similar receptors.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their notable features:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 2-methylpyridine-3-carboxylate | C₁₄H₁₅NO₂ | Lacks phenyl group; simpler structure |

| Ethyl 6-methylpyridine-3-carboxylate | C₁₄H₁₅NO₂ | Methyl group at position six instead of two |

| Ethyl 2-(4-methylthio)phenylpyridine-3-carboxylate | C₁₆H₁₇NO₂S | Contains sulfur; enhances biological activity |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-methyl-6-phenylpyridine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions to introduce the phenyl group at the 6-position of the pyridine ring. For example, a protocol adapted from similar pyridine derivatives uses palladium catalysts (e.g., Pd(dppf)Cl₂) with aryl boronic acids in a dioxane/water solvent system at 55–60°C under inert conditions . Optimize yields by adjusting equivalents of K₂CO₃ (1.5–2.0 eq) and monitoring reaction progress via TLC or LC-MS. Solvent-free methods, as described for related tetrahydro-4H-pyranopyridines, may also reduce environmental impact and improve atom economy .

Table 1 : Example Reaction Conditions

| Component | Quantity/Parameter |

|---|---|

| Palladium catalyst | 0.05–0.1 eq |

| Aryl boronic acid | 1.2 eq |

| Base (K₂CO₃) | 1.5–2.0 eq |

| Solvent | Dioxane:H₂O (3:1 v/v) |

| Temperature | 55–60°C |

| Reaction time | 12–24 hours |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. The ethyl ester group typically appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm), while aromatic protons (pyridine and phenyl) resonate between δ 7.0–8.5 ppm .

- X-ray Crystallography : For definitive structural confirmation, employ SHELXL for refinement. Collect high-resolution data (e.g., Cu-Kα radiation, λ = 1.54178 Å) and refine using Olex2 or similar software .

- Mass Spectrometry : ESI-MS in positive ion mode can verify molecular weight (expected [M+H]⁺ = 256.3 g/mol).

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste. Neutralize residues with a 10% NaOH solution before disposal .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect data at 100–150 K. Index reflections using APEX3 .

- Refinement in SHELXL :

Solve the structure via direct methods (SHELXS).

Refine anisotropically using full-matrix least-squares.

Address disorder in the ethyl or phenyl groups by splitting atoms and applying restraints (e.g., SIMU, DELU) .

- Common Challenges :

- Thermal Motion : High thermal parameters for ester groups may require isotropic refinement.

- Twinned Crystals : Use TWINABS for data scaling if twinning is detected .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, N–H···O interactions between pyridine nitrogen and ester carbonyl groups often form C(6) or R₂²(8) motifs .

- Quantitative Analysis : Use Mercury (CCDC) to measure bond distances (e.g., 2.8–3.2 Å for N···O) and angles (∠D–H···A ≈ 150–170°) .

- Impact on Properties : Strong H-bonding networks may correlate with higher melting points or reduced solubility in apolar solvents.

Q. What computational methods can predict the puckering conformation of the pyridine ring?

- Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using DFT methods (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)). The pyridine ring typically adopts a shallow boat conformation (θ ≈ 10–15°, φ ≈ 0°) .

- Molecular Dynamics (MD) : Simulate ring flexibility in solvent (e.g., chloroform) using GROMACS. Analyze RMSD to assess conformational stability .

Table 2 : Example Puckering Parameters (Theoretical vs. Experimental)

| Parameter | DFT Calculation | X-ray Data |

|---|---|---|

| θ (amplitude) | 12.5° | 13.8° |

| φ (phase angle) | 5.2° | 4.9° |

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer :

- Case Study : If NMR suggests a planar ester group but X-ray shows puckering, perform variable-temperature NMR to detect dynamic effects. Compare with solid-state IR spectra (e.g., carbonyl stretching at ~1700 cm⁻¹) .

- Validation : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions that may stabilize non-planar conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.